molecular formula C9H12ClF2N B580734 (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1212812-49-1

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No.: B580734
CAS No.: 1212812-49-1
M. Wt: 207.649
InChI Key: LGEMCPLXQQXMSU-FVGYRXGTSA-N
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Description

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is subjected to reductive amination using a suitable amine, such as (S)-1-phenylethylamine, under catalytic hydrogenation conditions.

    Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the amine group facilitates interaction with biological macromolecules. The hydrochloride salt form improves solubility and bioavailability, allowing for effective delivery and action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride: Similar structure with a different fluorine substitution pattern.

    (S)-1-(3,5-DICHLOROPHENYL)PROPAN-1-AMINE hydrochloride: Chlorine atoms instead of fluorine atoms.

    (S)-1-(3,5-DIMETHOXYPHENYL)PROPAN-1-AMINE hydrochloride: Methoxy groups instead of fluorine atoms.

Uniqueness

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMCPLXQQXMSU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662543
Record name (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212812-49-1
Record name (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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